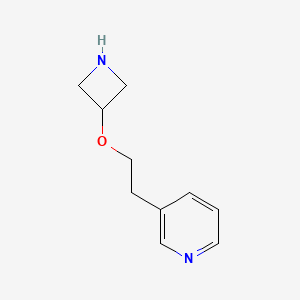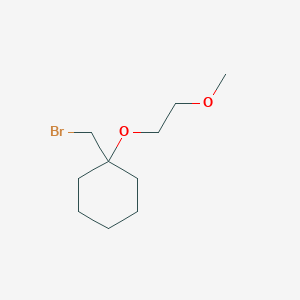
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane is an organic compound that belongs to the class of cyclohexanes It features a bromomethyl group and a 2-methoxyethoxy group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Bromination: The cyclohexane undergoes bromination to introduce a bromomethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light (hv).
Etherification: The bromomethylcyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom and form a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation: Products include cyclohexanol and cyclohexanone derivatives.
Reduction: The major product is 1-(2-methoxyethoxy)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and bioactive molecules.
Material Science: It may be used in the synthesis of polymers and advanced materials.
Chemical Biology: The compound can be used to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The compound undergoes electron transfer reactions to form oxidized products.
Reduction: The bromine atom is removed through the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclohexane: Lacks the 2-methoxyethoxy group.
1-(Chloromethyl)-1-(2-methoxyethoxy)cyclohexane: Contains a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-ethoxyethoxy)cyclohexane: Contains an ethoxyethoxy group instead of a methoxyethoxy group.
Eigenschaften
Molekularformel |
C10H19BrO2 |
|---|---|
Molekulargewicht |
251.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(2-methoxyethoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO2/c1-12-7-8-13-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
InChI-Schlüssel |
QLHAFGXMPUQISS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1(CCCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




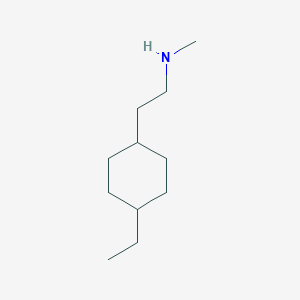
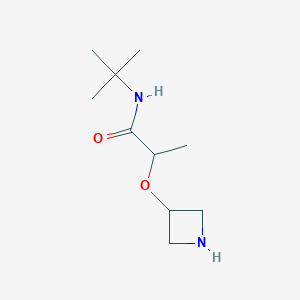
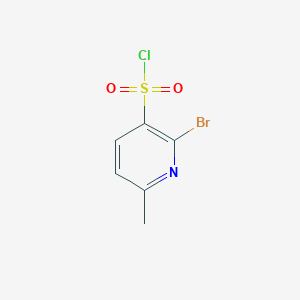
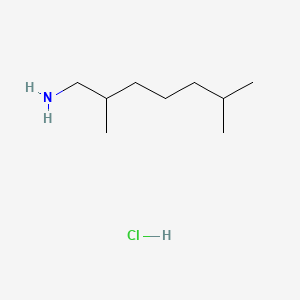

![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)

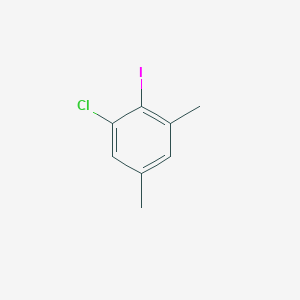
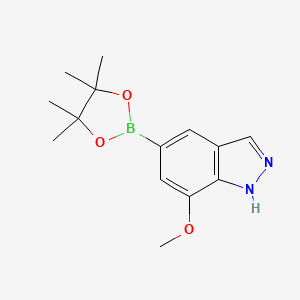
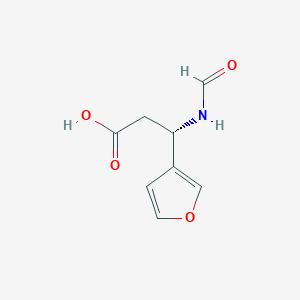
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
